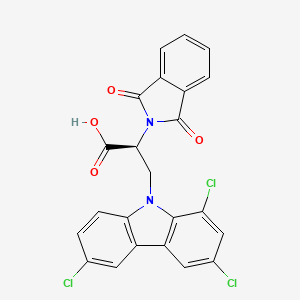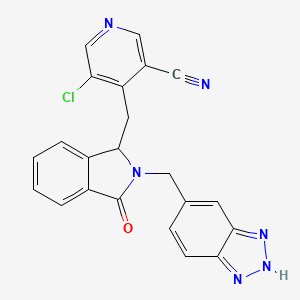
NAMPT activator-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAMPT activator-8 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This pathway is essential for maintaining cellular NAD levels, which are vital for various cellular processes, including energy production, DNA repair, and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NAMPT activator-8 involves multiple steps, including the condensation of nicotinamide with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN). This is followed by the production of NAD via nicotinamide mononucleotide adenylyl-transferase (NMNAT) . The optimization of the synthetic route involves the use of specific reagents and conditions to enhance the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the purity and potency of the compound .
Chemical Reactions Analysis
Types of Reactions: NAMPT activator-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its activity and stability .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include nicotinamide, phosphoribosyl pyrophosphate, and various catalysts to facilitate the reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound include nicotinamide mononucleotide and nicotinamide adenine dinucleotide, which are crucial for the compound’s biological activity .
Scientific Research Applications
NAMPT activator-8 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the NAD salvage pathway and its role in cellular metabolism . In biology, it is used to investigate the effects of NAD levels on various cellular processes . In medicine, this compound has shown potential in the treatment of neurodegenerative diseases and conditions associated with NAD level decline . In industry, it is used in the development of NAD-boosting agents for various applications .
Mechanism of Action
NAMPT activator-8 exerts its effects by binding to the active site of nicotinamide phosphoribosyltransferase, enhancing its activity and increasing the production of nicotinamide mononucleotide and nicotinamide adenine dinucleotide . This leads to increased intracellular levels of NAD, which in turn supports various cellular processes, including energy production, DNA repair, and cell signaling .
Comparison with Similar Compounds
NAMPT activator-8 is unique in its ability to enhance the activity of nicotinamide phosphoribosyltransferase and increase NAD levels. Similar compounds include SBI-797812 and DS68702229, which also activate NAMPT but differ in their chemical structures and mechanisms of action . This compound stands out due to its potent neuroprotective effects and minimal toxicity .
Properties
Molecular Formula |
C22H15ClN6O |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
4-[[2-(2H-benzotriazol-5-ylmethyl)-3-oxo-1H-isoindol-1-yl]methyl]-5-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C22H15ClN6O/c23-18-11-25-10-14(9-24)17(18)8-21-15-3-1-2-4-16(15)22(30)29(21)12-13-5-6-19-20(7-13)27-28-26-19/h1-7,10-11,21H,8,12H2,(H,26,27,28) |
InChI Key |
AZIMVARPTPITAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CC3=CC4=NNN=C4C=C3)CC5=C(C=NC=C5C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


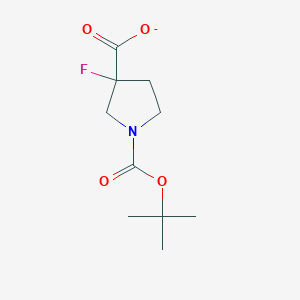

![[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate](/img/structure/B12364449.png)



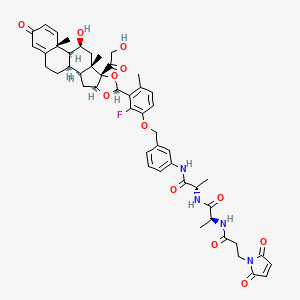
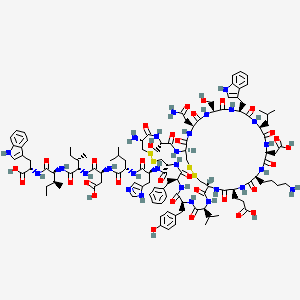
![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
